molecular formula C3H7O7P B13415046 2,3-Dihydroxy-3-phosphonopropanoic acid

2,3-Dihydroxy-3-phosphonopropanoic acid

Cat. No.: B13415046
M. Wt: 186.06 g/mol
InChI Key: OSJPPGNTCRNQQC-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-3-Phosphoglyceric Acid is a biochemically significant compound that plays a crucial role in metabolic pathways such as glycolysis and the Calvin-Benson cycle. It is the conjugate acid of 3-phosphoglycerate or glycerate 3-phosphate, which are intermediates in these metabolic processes .

Chemical Reactions Analysis

Types of Reactions

L-3-Phosphoglyceric Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving L-3-Phosphoglyceric Acid include ATP, NADPH, and various enzymes such as phosphoglycerate kinase and phosphoglycerate mutase .

Major Products Formed

Major products formed from reactions involving L-3-Phosphoglyceric Acid include 2-phosphoglycerate, glyceraldehyde 3-phosphate, and 3-phosphohydroxy pyruvate .

Scientific Research Applications

L-3-Phosphoglyceric Acid has a wide range of scientific research applications:

Mechanism of Action

L-3-Phosphoglyceric Acid exerts its effects through its role as an intermediate in metabolic pathways. In glycolysis, it is formed by the dephosphorylation of 1,3-bisphosphoglycerate, producing ATP. In the Calvin-Benson cycle, it is produced from the fixation of carbon dioxide . The molecular targets and pathways involved include enzymes such as phosphoglycerate kinase and phosphoglycerate mutase .

Comparison with Similar Compounds

L-3-Phosphoglyceric Acid can be compared with other similar compounds such as:

    Glycerate 3-phosphate: Another intermediate in glycolysis and the Calvin-Benson cycle.

    2-Phosphoglycerate: Formed from the isomerization of L-3-Phosphoglyceric Acid.

    1,3-Bisphosphoglycerate: A precursor in the glycolytic pathway.

L-3-Phosphoglyceric Acid is unique due to its specific role in both glycolysis and the Calvin-Benson cycle, making it a critical compound in both energy production and carbon fixation processes .

Properties

Molecular Formula

C3H7O7P

Molecular Weight

186.06 g/mol

IUPAC Name

(2S)-2-hydroxy-3-phosphonooxypropanoic acid

InChI

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1

InChI Key

OSJPPGNTCRNQQC-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(=O)O)O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.